molecular formula C12H12F3N3OS B13732278 2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B13732278
M. Wt: 303.31 g/mol
InChI Key: YVIKLLRQCASHSG-UHFFFAOYSA-N
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Description

2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that combines the structural features of piperidine, thiazole, and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of multiple reactive sites in its structure allows for a wide range of modifications, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of thiazolidinone with aldehydes, followed by cyclization and functionalization steps .

Industrial Production Methods

Industrial production methods for this compound often employ multicomponent reactions and one-pot synthesis techniques to enhance efficiency and reduce waste. These methods are designed to be environmentally friendly and cost-effective, utilizing readily available starting materials and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12F3N3OS

Molecular Weight

303.31 g/mol

IUPAC Name

2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H12F3N3OS/c13-12(14,15)7-6-8(19)16-10-9(7)20-11(17-10)18-4-2-1-3-5-18/h6H,1-5H2,(H,16,19)

InChI Key

YVIKLLRQCASHSG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=CC(=O)N3)C(F)(F)F

Origin of Product

United States

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